Product packaging for N-(2-Methoxyethyl)ethylamine(Cat. No.:CAS No. 34322-82-2)

N-(2-Methoxyethyl)ethylamine

Cat. No.: B1581336
CAS No.: 34322-82-2
M. Wt: 103.16 g/mol
InChI Key: VGEMYWDUTPQWBN-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Beyond

N-(2-Methoxyethyl)ethylamine is a valuable reactant in organic synthesis. It can participate in a variety of chemical transformations typical of secondary amines, such as alkylation, acylation, and Schiff base formation. These reactions allow for the introduction of the N-(2-methoxyethyl)ethyl moiety into larger molecular frameworks.

One of the primary applications of this compound is as a precursor in the synthesis of more complex molecules with specific functionalities. For instance, it is used as a building block for creating ligands for metal complexes. uu.nl The presence of both nitrogen and oxygen donor atoms allows the resulting ligands to form stable complexes with various metal ions, which can have applications in catalysis and materials science.

Derivatives of this compound have also been investigated for their potential in medicinal chemistry. For example, it is a component in the synthesis of compounds that are explored for their pharmacological activities. evitachem.com The methoxyethyl group can influence the pharmacokinetic properties of a drug candidate, such as its solubility and ability to cross cell membranes. It has been used in the synthesis of compounds investigated as corticotropin-releasing factor receptor antagonists, which have potential applications in treating anxiety and stress-related disorders. evitachem.com

Interdisciplinary Relevance in Advanced Chemical Sciences

The utility of this compound extends beyond traditional organic synthesis into various interdisciplinary fields of chemical science.

In materials science , this amine and its derivatives are used in the development of new materials. For instance, it can be incorporated into polymers to modify their properties. sigmaaldrich.com The presence of the ether linkage can enhance the flexibility and solubility of the resulting polymer chains. Furthermore, it has been used in the synthesis of ligands for manganese(II) complexes, which are studied for their magnetic properties. uu.nl

In the field of coordination chemistry , this compound serves as a precursor for ligands that can coordinate with transition metals. These metal complexes can exhibit interesting catalytic activities. For example, related amine-ether ligands are known to be effective in various catalytic processes. researchgate.net

The compound also finds relevance in the synthesis of specialized chemical reagents. A derivative, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), is a well-known fluorinating agent used to convert alcohols and carbonyl compounds to their corresponding fluorinated analogues. enamine.netsigmaaldrich.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B1581336 N-(2-Methoxyethyl)ethylamine CAS No. 34322-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-6-4-5-7-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEMYWDUTPQWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338137
Record name N-(2-Methoxyethyl)ethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34322-82-2
Record name N-(2-Methoxyethyl)ethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Methoxyethyl)ethylamine
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Synthetic Methodologies and Reaction Pathways of N 2 Methoxyethyl Ethylamine

Established Synthetic Routes

The synthesis of N-(2-Methoxyethyl)ethylamine can be broadly categorized into two main approaches: nucleophilic substitution and reductive amination.

Nucleophilic Substitution Approaches

Nucleophilic substitution is a common method for synthesizing amines. In the context of this compound, this typically involves the reaction of a precursor molecule with an appropriate nucleophile. For instance, reacting 2-methoxyethyl chloride with ethylamine (B1201723) would yield the desired product through the displacement of the chloride ion by the ethylamine nucleophile. This method is foundational in organic synthesis for creating carbon-nitrogen bonds.

Another example involves the reaction of 2-(2-methoxyethoxy)ethylamine with a methoxyethyl halide under basic conditions. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity.

Reductive Amination Strategies

Reductive amination offers an alternative pathway to this compound. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. For the synthesis of this compound, this could involve the reaction of 2-methoxyacetaldehyde with ethylamine, followed by reduction. Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation. This method is widely used in the synthesis of various amines due to its versatility and efficiency. fkit.hrsigmaaldrich.com

Specific Reaction Conditions and Reagents (e.g., 2-methoxyethanol (B45455) with ethylene (B1197577) oxide)

A specific and notable synthetic route involves the reaction of 2-methoxyethanol with ethylene oxide in the presence of a base like sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the deprotonated 2-methoxyethanol acts as a nucleophile, attacking the ethylene oxide ring to form an intermediate that, upon reaction with ethylamine, yields this compound. Industrial preparations may also involve the catalytic amination of 2-methoxyethanol using ammonia (B1221849) and hydrogen over a heterogeneous catalyst at elevated temperatures and pressures.

Another documented method starts with the inexpensive raw material ethanolamine. This process involves azeotropic dehydration with benzaldehyde (B42025) to form an aldimine, followed by methylation under alkaline conditions, and then deprotection and purification to yield 2-methoxyethylamine (B85606), a precursor or analogue. google.com

Starting MaterialsReagents/ConditionsProduct
2-methoxyethyl chloride, ethylamineBaseThis compound
2-methoxyacetaldehyde, ethylamineReducing agent (e.g., NaBH4)This compound
2-methoxyethanol, ethylene oxide, ethylamineBase (e.g., NaOH)This compound
Ethanolamine, benzaldehyde, methylating agentAlkaline conditions, deprotection2-methoxyethylamine

Synthesis of Derivatives and Analogues for Specific Applications

The core structure of this compound can be modified to create a wide range of derivatives and analogues with specific properties for various applications, particularly in medicinal chemistry and materials science. evitachem.comevitachem.com For example, derivatives are synthesized for potential use as corticotropin-releasing factor receptor antagonists and in the development of new drugs targeting neurological disorders. evitachem.comevitachem.com

The synthesis of these derivatives often involves multi-step pathways. evitachem.com These can include:

N-Alkylation: The nitrogen atom can be further alkylated with different alkyl halides to introduce new functional groups. smolecule.com

Acylation: Reaction with acyl chlorides or anhydrides can form amides, which may alter the compound's biological activity and solubility. smolecule.com

Substitution on the Ethyl or Methoxy (B1213986) Group: Modifications to the carbon backbone or the methoxy group can be achieved through various organic reactions to fine-tune the molecule's properties.

One specific example is the synthesis of N-(2-methoxyethyl)-2-[1-(4-chlorophenyl)cyclobutyl]ethylamine hydrochloride, which involves the reduction of a corresponding acetamide (B32628) using a borane-methyl sulphide complex. prepchem.com Another is the creation of thiazole (B1198619) derivatives bearing an N,N-bis(2-methoxyethyl) benzenesulfonamide (B165840) moiety, which involves a three-step synthetic method. researchgate.net

Methodological Challenges and Purity Assessment in Synthesis

The synthesis of this compound and its derivatives is not without its challenges, which primarily relate to the compound's physical properties and the need for high purity.

Hygroscopicity and Solvent Requirements

A significant challenge in the synthesis and handling of this compound and its precursors is their hygroscopic nature, meaning they readily absorb moisture from the atmosphere. This necessitates the use of anhydrous (dry) solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and often requires carrying out reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or unwanted side reactions. The presence of water can interfere with the reaction mechanisms and lead to lower yields and the formation of impurities.

Purity assessment is crucial and is typically performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). These methods allow for the detection and quantification of unreacted starting materials, byproducts, and any oligomers that may have formed during the synthesis.

Impurity Profiling and Analytical Control

Impurity profiling is a cornerstone of chemical and pharmaceutical manufacturing, involving the identification, quantification, and structural analysis of impurities within a substance. nih.govajprd.com The quality of a chemical product is significantly influenced by the presence of these impurities, which can originate from various stages of the synthetic process or from the degradation of the final product. nih.govijprajournal.com

Organic impurities are the most common type and can include unreacted starting materials, intermediates from incomplete reactions, by-products from side reactions, and residual reagents or catalysts. ijprajournal.com In the synthesis of this compound and related compounds, potential impurities include unreacted precursors and oligomeric substances.

A significant concern for secondary amines like this compound is the formation of N-nitrosamine impurities. ijprajournal.com These compounds are classified as probable human carcinogens and their presence is strictly monitored by regulatory agencies. acs.org N-nitrosamines can form when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrites, under acidic conditions. ijprajournal.com Sources of nitrosating agents can even include trace nitrites in water or the degradation of solvents like dimethylformamide (DMF). ijprajournal.com

Table 1: Potential Impurities in this compound Synthesis

Impurity Type Potential Compounds Origin
Process-Related Unreacted Starting Materials (e.g., 2-methoxyethylamine, ethylating agent) Incomplete reaction during synthesis.
Intermediates Incomplete conversion to the final product. nih.gov
By-products (e.g., oligomers) Side reactions occurring during synthesis.
Reagents & Catalysts Residual materials used in the synthesis process. nih.govijprajournal.com

| Degradation-Related | N-nitrosamines (e.g., N-nitroso-N-(2-methoxyethyl)ethylamine) | Reaction of the secondary amine with nitrosating agents. ijprajournal.comacs.org |

The control and quantification of these impurities necessitate robust analytical methods. A range of chromatographic and spectroscopic techniques are employed for this purpose. ajprd.com High-Performance Liquid Chromatography (HPLC), particularly with polar stationary phases like C18 columns, and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for monitoring process-related impurities. nih.gov For heat-sensitive or highly polar impurities, HPLC is often preferred. The International Conference on Harmonisation (ICH) provides guidelines on impurity thresholds, which typically require impurities above 0.1% to be identified. ajprd.com

The analytical methods must be validated to ensure they are sensitive, specific, and precise enough to detect impurities at very low levels. nih.gov Key validation parameters include the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be accurately measured. nih.gov

Table 2: Analytical Methods for Impurity Control

Analytical Technique Application Key Features
High-Performance Liquid Chromatography (HPLC) Quantifying organic impurities, including starting materials and by-products. nih.gov Versatile for a wide range of compounds; methods can be validated for high sensitivity and specificity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Identifying and quantifying volatile impurities and by-products. acs.org Provides structural information from mass spectra, aiding in the identification of unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Detecting and quantifying trace-level impurities, especially N-nitrosamines. acs.org Offers high sensitivity and selectivity, essential for controlling genotoxic impurities. nih.gov

| Thin Layer Chromatography (TLC) | Monitoring the progress of the synthesis reaction. rjptonline.org | A simple and rapid method for qualitative assessment of reaction completion and impurity formation. rjptonline.org |

Green Chemistry Perspectives in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org This approach is increasingly vital in chemical manufacturing to minimize environmental impact, improve safety, and enhance economic efficiency. The principles of green chemistry can be effectively applied to the synthesis of this compound.

One of the core principles is waste prevention, which prioritizes avoiding the formation of waste over treating it after it has been created. paperpublications.org This can be achieved by designing synthetic routes with high atom economy, where a maximal proportion of atoms from the reactants are incorporated into the final product. For instance, a patented method for preparing the related compound 2-methoxyethylamine focuses on reducing waste and using cheaper, less hazardous raw materials, which aligns with green chemistry goals. google.com

Another key principle is the use of less hazardous chemical syntheses. paperpublications.org This involves selecting reagents and solvents that have minimal toxicity. In the synthesis of related phenoxyethanamines, processes have been developed to avoid dangerous and costly reagents like chloroacetonitrile (B46850) in favor of safer alternatives. google.com The use of recoverable catalysts, such as zeolites, in place of stoichiometric reagents like sulfuric acid can also significantly reduce waste and environmental impact. paperpublications.org

Solvents are a major contributor to waste in chemical processes. Green chemistry encourages the use of safer solvents, such as water or recoverable organic solvents like acetone (B3395972) and alcohols. paperpublications.org Where possible, reactions should be designed to run in solvent-free conditions or in environmentally benign solvent systems.

Table 3: Comparison of Synthetic Approaches for Amines

Aspect Traditional Synthesis Approach Green Chemistry Approach
Raw Materials May use hazardous precursors. google.com Prioritizes renewable or less hazardous starting materials. google.com
Reagents Often employs stoichiometric reagents, leading to significant waste (e.g., mineral acids). paperpublications.org Utilizes catalytic reagents, which are used in small amounts and can often be recovered and reused. paperpublications.org
Solvents May use large volumes of volatile organic compounds (VOCs). Emphasizes safer solvents like water, or solvent-free conditions. paperpublications.org
Waste Can generate substantial amounts of by-products and waste streams. google.com Designed for high atom economy to minimize waste generation. paperpublications.org

| Energy | May require harsh conditions like high pressure and temperature. | Aims for reactions at ambient temperature and pressure to reduce energy consumption. |

By integrating these green chemistry principles, the synthesis of this compound can be optimized to be safer, more efficient, and more sustainable.

Chemical Reactivity and Mechanistic Investigations of N 2 Methoxyethyl Ethylamine

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in N-(2-Methoxyethyl)ethylamine possesses a lone pair of electrons, making it a potent nucleophile and a weak base. This nucleophilicity is the basis for its most common chemical transformations, including alkylation, acylation, and reactions with carbonyl compounds.

This compound reacts with alkyl halides via a nucleophilic aliphatic substitution (S_N2) mechanism. The nitrogen nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This initial reaction converts the secondary amine into a tertiary amine.

A significant challenge in the alkylation of secondary amines is preventing overalkylation. wikipedia.org The tertiary amine product formed is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org Achieving selective monoalkylation requires specific strategies.

One common, though sometimes impractical, method is to use a large excess of the secondary amine relative to the alkylating agent. This ensures the alkyl halide is more likely to encounter a molecule of the starting amine rather than the tertiary amine product. physicsandmathstutor.com

A more advanced approach involves a competitive deprotonation/protonation strategy. rsc.org While originally described for primary amines, the principle can be extended. By carefully selecting the base and reaction conditions, it is possible to selectively deprotonate the starting secondary amine, allowing it to react, while the more basic tertiary amine product remains protonated and thus non-nucleophilic, effectively preventing it from reacting further. rsc.org Another method involves using specialized catalysts, such as mixed oxides, which can promote selective N-alkylation at room temperature. researchgate.net

In the absence of control strategies or when desired, polyalkylation proceeds readily. The tertiary amine formed from the initial alkylation of this compound is a strong nucleophile that reacts with another equivalent of the alkyl halide. This second alkylation step results in the formation of a stable quaternary ammonium salt, a reaction known as the Menshutkin reaction. wikipedia.orglibretexts.org This process is often driven to completion by using an excess of the alkyl halide. masterorganicchemistry.com The resulting quaternary ammonium salt is ionic and lacks a hydrogen on the nitrogen, terminating the alkylation sequence. libretexts.org

Table 1: Stages of Alkylation of this compound

Stage Reactants Product Type General Structure
Initial Amine This compound Secondary Amine CH₃OCH₂CH₂NHCH₂CH₃
Monoalkylation This compound + R-X Tertiary Amine CH₃OCH₂CH₂N(CH₂CH₃)R

| Polyalkylation | Tertiary Amine + R-X | Quaternary Ammonium Salt | [CH₃OCH₂CH₂N(CH₂CH₃)R₂]⁺X⁻ |

This compound readily undergoes acylation to form N,N-disubstituted amides. The reaction typically involves a nucleophilic addition-elimination mechanism. shout.education

When reacting with highly reactive acylating agents like acid chlorides , the reaction is rapid and generally high-yielding. commonorganicchemistry.com The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the stable amide product. chemguide.co.ukchemguide.co.uk A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form an unreactive ammonium salt with the starting amine. commonorganicchemistry.comchemguide.co.uk

Direct condensation with carboxylic acids is more challenging because the basic amine and acidic carboxylic acid readily form a stable, unreactive ammonium-carboxylate salt. dur.ac.uk To overcome this, the reaction often requires coupling agents, such as carbodiimides, which activate the carboxylic acid for nucleophilic attack. cnrs.fr For instance, this compound has been successfully coupled to polyglucuronic acid, achieving a degree of conversion of 0.59 using a carbodiimide (B86325) activator. cnrs.fr Alternatively, catalysts can be employed to facilitate the direct condensation. dur.ac.uk

Table 2: Catalytic Amide Formation from Benzoic Acid and this compound

Catalyst Product Yield
Boric Acid N-(2-Methoxyethyl)benzamide 24% dur.ac.uk
o-Iodophenylboronic Acid N-(2-Methoxyethyl)benzamide 5% dur.ac.uk

The reaction of amines with aldehydes and ketones produces compounds with a carbon-nitrogen double bond. It is important to distinguish between the products formed from primary and secondary amines. Primary amines (R-NH₂) react with aldehydes and ketones to form imines (R₂C=NR'), also known as Schiff bases. unizin.orgmasterorganicchemistry.com

Secondary amines (R₂NH), such as this compound, cannot form neutral imines as they lack a second hydrogen on the nitrogen atom. Instead, they react with aldehydes and ketones to form enamines (a compound containing both an alkene and an amine), proceeding through an iminium ion intermediate. unizin.orglibretexts.org The reaction is typically catalyzed by acid and is reversible, with optimal rates occurring at a weakly acidic pH of 4-5. unizin.orgpressbooks.pub

Although this compound forms an enamine, understanding the general mechanism of imine formation is crucial as the initial steps are nearly identical.

The established mechanism for imine formation involves several key steps: unizin.orgresearchgate.net

Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.net This forms a tetrahedral, zwitterionic intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral tetrahedral intermediate called a carbinolamine . unizin.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (-OH₂⁺). unizin.orgpressbooks.pub

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a carbon-nitrogen double bond. The resulting species is a positively charged iminium ion . unizin.orglibretexts.org

Deprotonation:

For a Primary Amine: A base removes the remaining proton from the nitrogen atom, yielding the neutral imine and regenerating the acid catalyst. unizin.org

For a Secondary Amine (like this compound): The iminium ion lacks a proton on the nitrogen. To achieve a neutral product, a proton is removed from an adjacent carbon (the α-carbon), forming a carbon-carbon double bond. This results in the final enamine product. libretexts.org

Therefore, the reaction of this compound with an aldehyde or ketone proceeds via a carbinolamine and an iminium ion, ultimately yielding an enamine.

Imine (Schiff Base) Formation from Aldehydes and Ketones

pH Dependence in Imine Formation

The formation of imines, also known as Schiff bases, from the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) is a reversible, acid-catalyzed process. libretexts.org The reaction of this compound, a secondary amine, with an aldehyde or ketone proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org This is followed by the elimination of a water molecule to yield an iminium ion, which is the final product when a secondary amine is used. libretexts.org

The rate of this reaction is highly dependent on the pH of the reaction medium. libretexts.org A maximum reaction rate is typically observed at a weakly acidic pH, generally between 4 and 5. libretexts.orgresearchgate.netmasterorganicchemistry.com This pH optimum represents a compromise between two opposing effects:

At low pH (highly acidic conditions): The amine reactant, this compound, becomes protonated to form its conjugate ammonium ion. This protonation removes the lone pair of electrons on the nitrogen atom, rendering it non-nucleophilic and thus unable to attack the carbonyl carbon. libretexts.orgresearchgate.netstackexchange.com Consequently, the rate of imine formation decreases significantly at very low pH values. libretexts.org

At high pH (neutral or basic conditions): There is a higher concentration of the free, nucleophilic amine, but there is an insufficient concentration of acid to effectively protonate the hydroxyl group of the carbinolamine intermediate. libretexts.orgresearchgate.net The protonation of this hydroxyl group is a crucial step as it converts it into a good leaving group (water), facilitating the final elimination step to form the iminium ion. libretexts.orgmasterorganicchemistry.com

Therefore, a weakly acidic environment is optimal as it ensures that a sufficient fraction of the amine remains unprotonated to initiate the reaction, while also providing enough acid to catalyze the dehydration of the carbinolamine intermediate. researchgate.netstackexchange.com For instance, the synthesis of related N-substituted arylpropylamines via reductive amination involves an initial imine formation step catalyzed by p-toluenesulfonic acid, highlighting the need for acidic conditions.

Table 1: pH Effects on Imine Formation

pH RangeEffect on ReactantsEffect on IntermediateOverall Reaction Rate
Strongly Acidic (pH < 4) This compound is largely protonated (non-nucleophilic).Dehydration of carbinolamine is efficient.Slow
Weakly Acidic (pH 4-5) Optimal balance of free amine and protonated catalyst.Efficient dehydration of carbinolamine.Maximum
Neutral/Basic (pH > 6) High concentration of free, nucleophilic amine.Inefficient protonation and dehydration of carbinolamine.Slow

Oxidation Reactions

The oxidation of this compound, a secondary amine, can lead to different products depending on the oxidizing agent and reaction conditions. Secondary amines are generally susceptible to oxidation. evitachem.com

With oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids, secondary amines can be oxidized to form N-hydroxylamines (azanols). libretexts.org These intermediates are themselves often easily oxidized further. libretexts.org Another potential product of the oxidation of secondary amines is the formation of N-oxides, though this is more characteristic of tertiary amines. evitachem.comlibretexts.org

More vigorous oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can potentially cleave the molecule, leading to the formation of aldehydes or carboxylic acids from the alkyl groups attached to the nitrogen.

Table 2: Potential Oxidation Products of this compound

Oxidizing AgentPotential Product ClassGeneral Transformation
Hydrogen Peroxide (H₂O₂), Peroxy AcidsN-HydroxylamineR₂NH → R₂NOH
Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃)Aldehydes, Carboxylic AcidsOxidation of the ethyl and methoxyethyl groups.
General OxidationN-OxideR₂NH → R₂N⁺-O⁻

Reduction Reactions

The amine functional group in this compound is already in a reduced state and is generally not susceptible to further reduction under typical chemical conditions. Reduction reactions in organic chemistry typically involve the conversion of functional groups with higher oxidation states (like nitriles, amides, or nitro groups) into amines. smolecule.comevitachem.comlibretexts.org

For example, a compound containing a nitro group can be reduced to an amine using agents like hydrogen gas with a palladium catalyst. evitachem.com Similarly, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com

While this compound itself is not typically reduced, it can be the product of a reduction reaction. A common synthetic route to secondary amines is reductive amination. This process involves the reaction of a primary amine (like 2-methoxyethylamine) with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ to the target secondary amine. For instance, the imine formed from 1-(4-methylphenyl)propanal and 2-methoxyethylamine (B85606) can be reduced via catalytic hydrogenation to yield the corresponding secondary amine.

Table 3: this compound in the Context of Reduction

Reaction TypeRole of this compoundDescription
Direct Reduction ReactantThe amine functional group is generally resistant to reduction.
Reductive Amination ProductFormed by the reduction of an iminium ion, which is synthesized from a primary amine and a carbonyl compound.

Substitution Reactions Involving Methoxyethyl Groups

The methoxyethyl group in this compound can potentially participate in substitution reactions, although the ether linkage is generally stable. Under specific conditions, nucleophilic substitution reactions can occur where the methoxyethyl group, or a part of it, is replaced by another functional group.

In some cases, the entire N-(2-methoxyethyl) group might act as a substituent in reactions involving other parts of a larger molecule. The reactivity is influenced by the nature of the reactants and the reaction conditions. For example, in related compounds, methoxyethoxy groups have been shown to be replaceable by other functional groups through nucleophilic substitution.

A specific instance of a substitution reaction involving a solvent molecule has been observed in related systems. For example, the reaction of tris(2-chloroethyl)amine with hydrogen peroxide in methanol (B129727) resulted in the incorporation of a methanol molecule into the product structure, indicating a substitution event. dtic.mil This suggests that under certain activating conditions, the ether oxygen could be protonated, making the adjacent carbon susceptible to nucleophilic attack, potentially leading to the cleavage of the C-O bond.

Coordination Chemistry and Ligand Design Incorporating N 2 Methoxyethyl Ethylamine

Ligand Properties and Metal Ion Complexation

Derivatives of N-(2-Methoxyethyl)ethylamine have been successfully used to create ligands for various transition metals, including manganese and nickel. These ligands often incorporate additional donor groups, such as pyridine (B92270) rings, to increase their denticity and create specific coordination environments around the metal center.

For example, ligands such as N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine (mepma) and N-(2-methoxyethyl)-N,N-bis(pyridin-2-ylmethyl)amine (mebpa) have been synthesized and complexed with manganese(II) halides. uu.nlresearchgate.net Single-crystal X-ray diffraction studies have shown that the resulting complexes, such as [MnCl2(mepma)2] and [MnBr2(mebpa)], exhibit distorted octahedral geometries around the Mn(II) ion. uu.nl Interestingly, the coordination of the ether oxygen from the methoxyethyl arm is not universal. In the [MnCl2(mepma)2] complex, the ether oxygen does not coordinate to the metal center, whereas in the [MnBr2(mebpa)] complex, it does. uu.nlresearchgate.net This highlights the subtle interplay between ligand structure and the resulting coordination mode.

Similarly, amine analogues like 2-methoxy-N-((pyridin-2-yl)methyl)-ethanamine have been used to synthesize nickel(II) complexes, such as [NiBr2(L)2], where L is the bidentate ligand. researchgate.net The modular nature of these ligands allows for systematic modification to fine-tune the steric and electronic properties of the resulting metal complexes.

Table 1: Examples of Transition Metal Complexes with this compound-Derived Ligands

Complex Formula Ligand Metal Ion Coordination Geometry Ether Oxygen Coordinated? Reference
[MnCl2(mepma)2] N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine (mepma) Mn(II) Distorted Octahedral No uu.nlresearchgate.net
[MnBr2(mebpa)] N-(2-methoxyethyl)-N,N-bis(pyridin-2-ylmethyl)amine (mebpa) Mn(II) Distorted Octahedral Yes uu.nlresearchgate.net

The flexible, polydentate nature of ligands built from this compound precursors makes them particularly well-suited for coordinating to f-block elements, which are characterized by high coordination numbers (typically 8-10). A prominent example is tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1), an acyclic ligand that incorporates three N-(2-methoxyethyl)amine-related arms. researchgate.netfigshare.com

TDA-1 forms stable complexes with a variety of f-block metals, including low-valent lanthanides like Eu(II), Yb(II), and Sm(II), as well as actinides like U(III). figshare.com The flexibility of the TDA-1 ligand is crucial, allowing it to encapsulate metal ions of different sizes and oxidation states and display a variety of binding modes in the solid state that are not accessible to more rigid ligands like cryptands. figshare.com For instance, with U(III), TDA-1 can form a nine-coordinate structure. researchgate.net Furthermore, under certain conditions, TDA-1 can facilitate the formation of larger cage-like structures, such as hexanuclear clusters containing La(III) or Ce(III). figshare.com This demonstrates its versatility in not only forming simple mononuclear complexes but also in assembling more complex multinuclear architectures. figshare.com

Modulation of Metal Ion Properties via Complexation

The coordination of a metal ion with a ligand, such as one derived from this compound, intrinsically alters the electronic environment of the metal. This, in turn, modulates its physical and chemical properties, including its luminescence, electrochemical potential, and magnetic behavior. figshare.com

Lanthanide ions are known for their unique photophysical properties, including sharp, line-like emission bands. nih.govmdpi.com However, their direct excitation is often inefficient. Ligands can act as "antennas," absorbing light and transferring the energy to the lanthanide ion, which then luminesces. researchgate.net The structure of the ligand and its coordination to the metal are critical for modulating these luminescent properties.

The flexible ligand tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) has been shown to be effective in modulating the photophysical properties of f-block metals. figshare.com For example, the luminescence of Eu(II) complexes can be tuned over a greater range with the flexible TDA-1 ligand compared to analogous complexes with more rigid cryptand ligands. figshare.com This tunability arises from the ligand's ability to adopt different conformations, which affects the crystal field environment of the Eu(II) ion and the efficiency of energy transfer. The coordination environment, including the number and type of atoms directly bound to the metal and the presence of solvent molecules, can significantly impact the emission intensity and lifetime of the lanthanide complex. nih.gov

Table 2: Luminescence Properties of an f-Block Complex with a TDA-1 Ligand

Complex Metal Ion Key Luminescence Feature Significance Reference

The coordination environment created by a ligand directly influences the electrochemical and magnetic properties of a metal center. The electron-donating or -withdrawing nature of the ligand, its geometry, and its denticity can shift the redox potentials of the metal ion and affect its magnetic behavior. iosrjournals.orgmdpi.com

Studies on manganese(II) complexes with this compound-derived ligands provide clear examples of magnetic modulation. The complex [MnCl2(mepma)2], where the ligand is N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine, exhibits antiferromagnetic interactions between the Mn(II) centers in the solid state. uu.nlresearchgate.net In contrast, a related dimeric complex, [MnCl(μ-Cl)(mpbpa)]2, shows a weak ferromagnetic interaction between the two manganese ions. uu.nl These differences in magnetic coupling are a direct consequence of the different structures and coordination modes of the ligands. uu.nl For f-block metal complexes, coordination with ligands like TDA-1 also modulates their intrinsic electrochemical and magnetic properties, which is crucial for the development of new materials. figshare.com

Table 3: Magnetic Properties of Mn(II) Complexes with this compound Derivatives

Complex Formula Magnetic Interaction J value (cm⁻¹) Significance Reference
[MnCl2(mepma)2] Antiferromagnetic -1.06 The ligand framework facilitates weak antiferromagnetic coupling between adjacent Mn(II) ions in the crystal lattice. uu.nl

Design Principles for this compound-Based Ligands

The design of ligands based on this compound is guided by the goal of creating specific coordination environments to achieve desired properties in the resulting metal complexes. The inherent features of the this compound backbone—a nitrogen donor and a flexible ether chain—are the starting point for more elaborate designs.

Key design principles include:

Increasing Denticity: A primary strategy involves attaching additional coordinating groups to the parent amine. Incorporating pyridyl groups, as seen in mepma and mebpa, creates tridentate or tetradentate ligands that bind more strongly to metal ions and enforce specific geometries, such as the distorted octahedral environment in Mn(II) complexes. uu.nlresearchgate.net

Tuning Flexibility and Encapsulation: By combining multiple methoxyethyl or methoxyethoxyethyl arms onto a single anchor, such as a tertiary amine, highly flexible and polydentate "podand" ligands like TDA-1 can be created. figshare.com This design principle is particularly effective for f-block metals, as the ligand's flexibility allows it to wrap around and encapsulate large metal ions, adapting to their high coordination number requirements. researchgate.netfigshare.com This encapsulation can also shield the metal ion from the external environment, influencing its luminescent and electrochemical properties. nih.gov

Modifying Steric and Electronic Properties: The substituents on the ligand framework can be altered to fine-tune the properties of the complex. Adding bulky groups can control the accessibility of the metal center, while introducing electron-donating or electron-withdrawing groups can systematically modify the redox potentials and ligand-field strength of the complex. mdpi.com The choice between a methoxyethyl arm and a longer methoxyethoxyethyl arm can also influence solubility and coordination behavior. The tight binding of TDA-1 to ions like Yb(II) and U(III) suggests that such flexible, polydentate ligands are a promising design strategy for isolating and stabilizing f-block metals in unusual, low oxidation states. figshare.com

Applications of Metal Complexes in Catalysis and Sensing

The incorporation of the this compound ligand into metal complexes has led to the development of catalysts and sensors with notable applications. The presence of both a secondary amine and an ether group within the ligand structure allows for versatile coordination to metal centers, influencing the electronic and steric properties of the resulting complexes and, consequently, their reactivity and sensing capabilities.

Furthermore, related amine bis(phenol) ligands, which can be synthesized from 2-methoxyethylamine (B85606), are designed to support transition-metal complexes for applications in homogeneous catalysis. nih.gov The electronic and steric parameters of these ligands can be fine-tuned, which in turn influences the catalytic activity of the corresponding metal complexes. nih.gov While not directly involving this compound itself, this highlights the utility of the core structure in designing more complex ligand architectures for catalysis.

In the field of sensing , the design of chemosensors for detecting specific ions is an area of active research. While direct applications of this compound complexes in sensing are not extensively documented in the provided results, the principles of ligand design for ion recognition are relevant. For example, Schiff base ligands, which can be synthesized from various amines, have been used to create electrochemical sensors for heavy metal ions like lead (Pb²⁺). rsc.org The coordination of the metal ion to the ligand, often involving nitrogen and other donor atoms, forms the basis of the sensing mechanism. rsc.org The structural features of this compound, with its nitrogen and oxygen donor atoms, make it a plausible candidate for the development of new selective ion sensors.

The table below summarizes the catalytic applications of a related nickel(II) complex.

Catalyst PrecursorCocatalystMain ProductsReference
[NiBr₂(2-methoxy-N-((pyridin-2-yl)methyl)-ethanamine)₂]EtAlCl₂ or MAOEthylene (B1197577) dimers (C4) researchgate.net
Ethylene trimers (C6) researchgate.net
Ethylene tetramers (C8) researchgate.net

Applications in Polymer Science and Materials Chemistry

Integration into Polymeric Structures

The journey from the small molecule N-(2-Methoxyethyl)ethylamine to a functional macromolecule involves its transformation into a polymerizable monomer and subsequent integration into a polymer chain through controlled polymerization techniques.

The creation of monomers for polymerization is a critical first step. While this compound itself can be a precursor, a more common and commercially significant monomer that shares its key structural feature is 2-methoxyethyl acrylate (B77674) (MEA). The synthesis of related acrylamide (B121943) monomers, such as N,N-bis(2-methoxyethyl)acrylamide (MOEAm), also provides a route to incorporate the desired functionality. mdpi.com The general synthesis of N-substituted acrylamides can be achieved through the N-acylation of the corresponding amine with reagents like methacryloyl chloride. mdpi.com For instance, N-(2-arylethyl)-2-methylprop-2-enamides are synthesized with high yields from 2-arylethylamines and methacryloyl chloride. mdpi.com This approach allows for the creation of a diverse range of monomers with specific functionalities.

Another key monomer, poly(ethylene glycol) methyl ether acrylate (PEGA), is often used in conjunction with MEA to create copolymers with tailored properties. researchgate.net The synthesis of these monomers allows for the precise introduction of the methoxyethyl functionality, which is crucial for the performance of the final polymer in its intended application.

To create polymers with well-defined architectures, molecular weights, and low dispersity, controlled radical polymerization techniques are employed. researchgate.net Two of the most powerful and versatile methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netsemanticscholar.org

Atom Transfer Radical Polymerization (ATRP) is a metal-catalyzed process that allows for the polymerization of a wide variety of monomers. tcichemicals.comcmu.edu It relies on the reversible activation and deactivation of the growing polymer chains by a transition metal complex, typically copper-based, coordinated with ligands like Tris[2-(dimethylamino)ethyl]amine (Me6TREN). tcichemicals.comtcichemicals.com This process maintains a low concentration of active radicals, minimizing termination reactions and enabling the synthesis of complex polymer architectures. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Dispersion Polymerization is another highly effective technique for producing polymers with controlled characteristics. semanticscholar.org RAFT polymerization utilizes a chain transfer agent to mediate the polymerization, allowing for the synthesis of block copolymers and other complex structures. semanticscholar.org This method is particularly well-suited for dispersion polymerization, where the monomer is soluble in the reaction medium but the resulting polymer is not. This process, also known as polymerization-induced self-assembly (PISA), can lead to the formation of nanoparticles, vesicles, or other morphologies directly during polymerization. nih.gove3s-conferences.org For example, RAFT dispersion polymerization has been used to synthesize thermosensitive nanogels based on copolymers of 2-methoxyethyl acrylate (MEA) and poly(ethylene glycol) methyl ether acrylate (PEGA) in water. rsc.org Similarly, redox-initiated RAFT dispersion polymerization of MEA in water has also been reported. e3s-conferences.org

The table below summarizes key aspects of these polymerization techniques as applied to monomers containing the methoxyethyl group.

Polymerization TechniqueKey FeaturesExample MonomersResulting Structures
ATRP Metal-catalyzed (e.g., Cu/Me6TREN), precise control over molecular weight and architecture. researchgate.nettcichemicals.comStyrene, Methyl methacrylate (B99206), Vinyl acetate. mdpi.comWell-defined homopolymers, block copolymers, star polymers. researchgate.net
RAFT Dispersion Polymerization Mediated by a chain transfer agent, suitable for PISA, allows for direct synthesis of nanoparticles. semanticscholar.orgnih.gov2-methoxyethyl acrylate (MEA), 2-hydroxyethyl methacrylate (HEMA), N-(2-(methacryoyloxy)ethyl)pyrrolidone (NMEP). nih.govrsc.orgnih.govBiocompatible nanoparticles, thermosensitive nanogels, polymeric vesicles. e3s-conferences.orgrsc.org

Functional Polymer Development

The unique properties imparted by the this compound moiety have led to the development of a range of functional polymers with applications in the biomedical field.

Polymers incorporating the methoxyethyl group, such as poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm), can exhibit thermosensitive behavior in aqueous solutions, meaning their solubility changes with temperature. mdpi.comresearchgate.net These polymers often display a lower critical solution temperature (LCST), above which they undergo a phase transition from a soluble to an insoluble state. researchgate.net This property is highly valuable for applications in drug delivery and tissue engineering.

Copolymers of 2-methoxyethyl acrylate (MEA) and poly(ethylene glycol) methyl ether acrylate (PEGA) have been developed that show sharp thermal transitions. rsc.org These thermosensitive copolymers can be used to synthesize nanogels through RAFT dispersion polymerization in water. rsc.org Nanogels are crosslinked polymer particles on the sub-micron scale that can encapsulate therapeutic agents and release them in response to a stimulus, such as a change in temperature. wikipedia.org The synthesis of these nanogels at high solid content has been a challenge, but the use of MEA as the primary comonomer has allowed for significantly improved monomer loadings. rsc.org These resulting nanogels have shown a linear relationship between their size and the surrounding temperature, opening up possibilities for new applications of these responsive materials. rsc.org

In many biomedical applications, the nonspecific adsorption of proteins onto material surfaces is a major problem, leading to biofouling, reduced device performance, and adverse biological responses. poly-an.de Polymers containing the 2-methoxyethyl acrylate (PMEA) structure have demonstrated excellent protein anti-fouling properties. rsc.orgnih.gov

The mechanism behind this property is believed to be related to the specific hydration state of the polymer. The water molecules associated with PMEA can be categorized into free water, non-freezing water, and intermediate water. researchgate.netresearchgate.net The presence of this intermediate water layer is thought to play a crucial role in preventing protein adhesion. researchgate.net Nanoscopic analyses using atomic force microscopy have revealed details about the adsorption forces of proteins like fibrinogen and fibronectin on PMEA surfaces. rsc.org These studies show that the adsorption behavior can vary depending on the nanometer-scale structure of the polymer surface. rsc.orgnih.gov By controlling the surface at a molecular level, it's possible to create highly effective anti-fouling coatings. researchgate.net

The ability to resist protein adsorption is a key factor in creating blood-compatible materials. PMEA has been extensively studied for its excellent blood compatibility and is used as a coating for medical devices that come into contact with blood, such as artificial heart-lung bypass systems and metallic stents. rsc.orgnih.govmdpi.com

Research has shown a direct relationship between the low protein adsorption on PMEA surfaces and the suppression of platelet adhesion and activation. nih.gov Unlike other polymers where adsorbed proteins may undergo significant conformational changes that trigger platelet adhesion, proteins adsorbed on PMEA tend to retain their native structure. researchgate.netnih.gov This is attributed to a higher detachment rate of proteins from the PMEA surface. researchgate.net PMEA-coated surfaces have been shown to be non-thrombogenic and have been successfully used to improve the biocompatibility of circulatory support systems. researchgate.netmdpi.com Interestingly, while PMEA coatings prevent platelet adhesion, they can promote the adhesion and viability of other cell types, such as human fibrosarcoma cells and endothelial cells, making them promising for applications in tissue engineering and cancer cell research. mdpi.comnih.gov

Role in Novel Materials and Coatings

Adsorbent Applications (e.g., Chloride Ion Removal from Wastewater)

There is a notable lack of peer-reviewed research articles and patents that specifically investigate the use of this compound as an adsorbent for chloride ion removal from wastewater. Although one commercial supplier product description makes a claim regarding this application, this is not supported by accessible scientific studies, experimental data, or detailed mechanistic investigations.

The field of wastewater treatment utilizes various amine-functionalized materials as adsorbents for anionic pollutants. The principle often involves the protonation of amine groups to create positively charged sites that can electrostatically attract and bind anions like chloride. This functionalization can be applied to a variety of substrates, including silica, activated carbon, and polymeric resins, to create effective adsorbent materials.

However, without specific research on this compound for this purpose, it is not possible to provide details on its adsorption capacity, selectivity for chloride ions, the influence of environmental factors such as pH and temperature on its performance, or its potential for regeneration and reuse. Therefore, its efficacy and practical viability as an adsorbent for chloride ion removal from wastewater remain unconfirmed within the scientific literature.

Absence of Specific Research Findings on the Computational Chemistry of this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a notable lack of specific computational and theoretical studies focused solely on the chemical compound this compound. The search did not yield detailed research findings, data tables, or specific quantum chemical calculations pertaining to its electronic structure, binding energies, excitation energies, or analyses using ab initio or semiempirical methods as requested.

While general methodologies for computational chemistry, including Density Functional Theory (DFT), ab initio methods, and semiempirical approaches are well-documented for analogous or more complex amine-containing molecules, specific results and discussions for this compound are not available in the reviewed literature. Consequently, the generation of an article with the specified detailed structure and data-driven content is not possible without speculating or misrepresenting findings from other compounds. Adherence to scientific accuracy and the strict constraints of the request precludes the creation of content for the outlined sections.

Computational Chemistry and Theoretical Studies of N 2 Methoxyethyl Ethylamine

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a detailed view of molecular behavior, including interactions with solvents, conformational changes, and structural flexibility.

Solvation dynamics describe the process by which solvent molecules rearrange around a solute molecule in response to a change in the solute's electronic state, such as after photoexcitation. MD simulations are a primary tool for investigating these phenomena.

The structural flexibility of N-(2-Methoxyethyl)ethylamine is dominated by the rotation around its single bonds. Conformational analysis, often performed using Density Functional Theory (DFT) calculations and supplemented by MD simulations, seeks to identify the most stable three-dimensional arrangements (conformers) of the molecule.

MD simulations in a solvent would show the molecule dynamically transitioning between these low-energy conformers. The simulation could be used to calculate the potential of mean force for rotation around each key bond, revealing the energy barriers between different conformations and their relative populations at a given temperature.

Table 1: Predicted Key Dihedral Angles and Dominant Conformations for this compound

Dihedral Angle Atoms Involved Predicted Stable Conformation(s) Approximate Angle
Torsion 1 C-N-C-C Trans (anti), Gauche ~180°, ±60°
Torsion 2 N-C-C-O Trans (anti), Gauche ~180°, ±60°
Torsion 3 C-C-O-C Gauche ±60°

Mass spectrometry is a key analytical technique where molecules are ionized and fragmented. The resulting fragmentation pattern serves as a molecular fingerprint. Theoretical calculations can help predict and rationalize these pathways. This compound contains both an amine and an ether group, both of which direct fragmentation. The primary mechanism is alpha-cleavage, where a bond adjacent to the heteroatom breaks.

For the amine group, the most favorable alpha-cleavage involves the loss of the largest alkyl group, which would be the methoxyethyl group, although cleavage of the ethyl group is also possible. For the ether, cleavage alpha to the oxygen is also a probable pathway. The nitrogen atom, having an odd valence, means the molecular ion (M+) will have an odd mass-to-charge ratio (m/z = 103). miamioh.edu

Table 2: Predicted Major Fragmentation Pathways and Resulting Ions for this compound

Cleavage Type Bond Cleaved Neutral Loss Resulting Ion Fragment Predicted m/z
α-cleavage (Amine) C-C bond adjacent to N Methyl radical (•CH₃) [CH₃CH₂NHCH₂CH₂OCH₃]⁺ 88
α-cleavage (Amine) N-C (ethyl side) Ethyl radical (•CH₂CH₃) [CH₂=NHCH₂CH₂OCH₃]⁺ 74
α-cleavage (Amine) N-C (methoxyethyl side) Methoxyethyl radical (•CH₂CH₂OCH₃) [CH₃CH₂NH=CH₂]⁺ 58
α-cleavage (Ether) C-C bond adjacent to O Methoxy (B1213986) radical (•OCH₃) [CH₃CH₂NHCH₂CH₂]⁺ 72
C-O Bond Cleavage C-O bond Methoxy radical (•OCH₃) [CH₃CH₂NHCH₂CH₂]⁺ 72
C-N Bond Cleavage C-N bond Ethylamine (B1201723) radical (•NHCH₂CH₃) [CH₂CH₂OCH₃]⁺ 59

Note: The base peak in aliphatic amines is often the result of alpha-cleavage. miamioh.educhemguide.co.uk The most stable resulting carbocation/immonium ion will typically yield the most abundant fragment.

Advanced Theoretical Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling a classical Lewis structure. uni-muenchen.denih.gov This analysis provides quantitative insight into bonding, hybridization, and intramolecular interactions.

For this compound, an NBO analysis would characterize the C-H, C-C, C-N, and C-O sigma (σ) bonds, detailing their hybridization (e.g., sp³) and polarization towards the more electronegative atoms (N and O). It would also clearly define the lone pair orbitals on the nitrogen and oxygen atoms.

A key feature of NBO analysis is the examination of donor-acceptor interactions, which represent delocalization effects stabilizing the molecule. uni-muenchen.de These are quantified by second-order perturbation theory. For this molecule, significant interactions would include the donation of electron density from the nitrogen and oxygen lone pairs (donors) into the antibonding sigma-star (σ*) orbitals of adjacent C-C and C-H bonds (acceptors). These hyperconjugative interactions are fundamental to molecular stability.

Table 3: Principal Donor-Acceptor Interactions Expected from NBO Analysis

Donor NBO (Lewis-type) Acceptor NBO (non-Lewis type) Type of Interaction Stabilizing Effect
LP (N) σ(C-C), σ(C-H) n → σ* (Hyperconjugation) Stabilizes the amine group and adjacent bonds
LP (O) σ(C-C), σ(C-H) n → σ* (Hyperconjugation) Stabilizes the ether group and adjacent bonds
σ(C-H) σ(C-N), σ(C-O) σ → σ* (Hyperconjugation) Weak delocalization along the carbon backbone

LP denotes a lone pair orbital.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

A DFT calculation for this compound would show that the HOMO is primarily localized on the nitrogen atom, with some contribution from the oxygen atom, as these are the most electron-rich centers with high-energy lone pairs. researchgate.net The LUMO would likely be a diffuse, antibonding σ* orbital distributed across the C-N and C-O bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. wuxiapptec.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.info From this data, several global reactivity descriptors can be calculated.

Table 4: Global Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Interpretation
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity; smaller gap implies higher reactivity.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The tendency to attract electrons.
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron configuration; related to ΔE/2.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness; indicates higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Computational studies focusing on the Molecular Electrostatic Potential (MEP) provide significant insights into the electronic distribution of a molecule, which is crucial for understanding its chemical reactivity and intermolecular interactions. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, using a color spectrum to denote different charge regions. For this compound, while specific MEP map studies are not extensively published, its features can be reliably predicted based on the principles of quantum chemistry and analysis of similar aliphatic amines and ethers. mdpi.comresearchgate.netuni-muenchen.de

The MEP map of this compound is characterized by distinct regions of negative and positive potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Negative Potential Regions (Red/Yellow): The most electron-rich areas are concentrated around the two heteroatoms: the nitrogen of the secondary amine group and the oxygen of the methoxy group. researchgate.net These regions of negative electrostatic potential are attributed to the lone pairs of electrons on these atoms. The nitrogen atom, being a secondary amine, represents a primary site for protonation and interaction with electrophiles. The oxygen atom also contributes to the nucleophilic character of the molecule. researchgate.net

Positive Potential Regions (Blue): Electron-deficient areas, or regions of positive potential, are primarily located around the hydrogen atoms bonded to the nitrogen (N-H group) and, to a lesser extent, the hydrogen atoms on the carbon backbone. researchgate.net The N-H proton is the most acidic proton in the molecule and is a potential site for hydrogen bonding with electron-rich species.

Neutral Regions (Green): The alkyl portions of the molecule, such as the ethyl and methyl groups, typically exhibit a near-neutral electrostatic potential.

The MEP analysis provides a visual representation of the molecule's charge distribution, which is a powerful tool for predicting its interaction with other molecules, including biological targets or other chemical reactants. mdpi.comrsc.org The location of the negative potential minima near the nitrogen and oxygen atoms confirms their role as the primary centers of basicity and nucleophilicity.

Molecular RegionPredicted Electrostatic PotentialChemical Significance
Nitrogen Atom (Amine)Strongly Negative (Electron-Rich)Primary site for electrophilic attack, protonation, and hydrogen bond acceptance.
Oxygen Atom (Ether)Negative (Electron-Rich)Secondary site for electrophilic attack and hydrogen bond acceptance.
Amine Hydrogen (N-H)Positive (Electron-Deficient)Site for hydrogen bond donation.
Alkyl Groups (Ethyl, Methoxyethyl)Near-NeutralContributes to steric bulk and hydrophobic interactions.

Prediction of Chemical Properties and Reactivity

Computational chemistry offers powerful tools for the prediction of chemical properties and reactivity, circumventing the need for extensive experimental work. For this compound, various properties can be estimated using Quantitative Structure-Property Relationship (QSPR) models and other computational approaches. These models use molecular descriptors derived from the chemical structure to predict physicochemical properties. nih.gov

The reactivity of this compound is primarily dictated by the secondary amine functionality. libretexts.org As with other secondary amines, the lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic. msu.edu Computational models can quantify this reactivity. For instance, the proton affinity can be calculated to determine its gas-phase basicity. The energy of the Highest Occupied Molecular Orbital (HOMO) is another key descriptor; a higher HOMO energy generally correlates with greater nucleophilicity and ease of oxidation. Theoretical studies on similar amines show that reactivity is influenced by factors such as the energy of the HOMO, the charge on the nitrogen atom, and steric hindrance around the nitrogen. fiveable.mefiveable.me The presence of the methoxyethyl group can introduce steric hindrance that may modulate the accessibility of the nitrogen's lone pair compared to simpler secondary amines. fiveable.me

Modern computational tools, including machine learning and deep learning algorithms, can predict a wide array of properties from the molecule's structure, often represented in formats like SMILES. mdpi.com These methods learn from large datasets of known compounds to make rapid and accurate predictions for new molecules.

PropertyPredicted Value / CharacteristicComputational Method / Basis
Molecular Weight103.17 g/molCalculation from Molecular Formula (C5H13NO)
pKa (Conjugate Acid)~9.5 - 10.5Estimated based on similar secondary amines and computational pKa prediction software.
LogP (Octanol-Water Partition Coefficient)-0.1 to 0.5Predicted by various QSPR models (e.g., XLogP3, ALOGP). Indicates relatively low hydrophobicity.
Boiling Point~116-118 °CPredicted using QSPR models based on molecular structure and intermolecular forces.
Reactivity ProfileNucleophilic and BasicBased on the presence of the secondary amine group's lone pair. libretexts.orgmsu.edu

Theoretical Insights into Biological Interactions and Toxicity Mechanisms

In silico toxicology and computational biology provide powerful frameworks for predicting the biological interactions and potential toxicity of chemical compounds like this compound, often before they are synthesized or tested experimentally. nih.govjscimedcentral.com These methods are crucial for early-stage safety assessment and for guiding further research.

Prediction of Biological Interactions: The potential for a small molecule to interact with biological targets such as proteins (enzymes, receptors) can be assessed using computational docking and similarity searching. nih.gov The structure of this compound, with its hydrogen bond donor (N-H) and acceptor (N, O) sites, suggests it can participate in interactions within biological binding pockets. Computational methods can predict these interactions by docking the molecule into the active sites of various proteins. researchgate.net Furthermore, by comparing its chemical structure and properties to databases of compounds with known biological activities, it is possible to infer potential targets. plos.org For instance, many biologically active molecules contain amine functionalities, which are often crucial for receptor binding or enzymatic activity.

Prediction of Toxicity Mechanisms: In silico toxicology employs a range of computational models to predict various toxicity endpoints. researchgate.net The primary methods include Quantitative Structure-Activity Relationship (QSAR) models and read-across approaches.

QSAR Models: These are statistical models that correlate molecular descriptors of a group of chemicals with their measured toxicity. nih.govbiorxiv.org For a compound like this compound, descriptors could include its hydrophobicity (LogP), electronic properties (like HOMO/LUMO energies), and topological indices. By inputting these descriptors into a validated QSAR model for a specific endpoint (e.g., aquatic toxicity, mutagenicity), a prediction of its potential hazard can be obtained. mdpi.com For example, QSAR studies on aliphatic amines have shown a strong correlation between hydrophobicity (log KOW) and toxicity to aquatic organisms. nih.gov

Read-Across and Grouping: This approach involves assessing the toxicity of a substance by using data from structurally similar compounds (analogs). nih.gov this compound could be grouped with other secondary amines or alkoxyamines. The toxicological data from these analogs are then used to infer the properties of the target compound. This method is predicated on the principle that structurally similar chemicals are likely to have similar biological activities and toxicity profiles.

Expert Systems: These are software tools that incorporate rule-based systems derived from known toxicological knowledge. They can identify specific chemical substructures (structural alerts) within a molecule that are associated with particular types of toxicity, such as mutagenicity or skin sensitization.

Computational models can also provide insights into the metabolic fate of this compound. Predicting its metabolites is a key step in assessing toxicity, as the metabolites may be more or less toxic than the parent compound.

In Silico MethodPrincipleApplication to this compound
QSAR ModelingCorrelates molecular descriptors with toxicological endpoints. mdpi.comPredicts endpoints like acute toxicity, carcinogenicity, or skin sensitization based on its structural and physicochemical properties.
Read-AcrossInfers toxicity from data on structurally similar chemicals. nih.govUses toxicity data from other secondary amines or alkoxyethanols to estimate potential hazards.
Molecular DockingSimulates the binding of a molecule to a biological target. nih.govPredicts potential interactions with enzymes (e.g., metabolic enzymes) or receptors that could lead to adverse effects.
Expert SystemsIdentifies toxicophoric structural alerts based on established rules.Screens the molecule for substructures known to be associated with specific toxicities like mutagenicity.

Advanced Spectroscopic Characterization Techniques for N 2 Methoxyethyl Ethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of N-(2-Methoxyethyl)ethylamine and for assessing its purity.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide definitive evidence of its chemical structure. In ¹H NMR, distinct signals corresponding to the different proton environments of the ethyl and methoxyethyl groups are observed. chemicalbook.com The integration of these signals confirms the ratio of protons in each unique position, while the splitting patterns (multiplicity), governed by the n+1 rule, reveal the number of adjacent protons. docbrown.info

The ethyl group (-CH₂CH₃) typically presents as a quartet for the methylene protons adjacent to the methyl group and a triplet for the terminal methyl protons. The methoxyethyl group (-CH₂CH₂OCH₃) shows a singlet for the methoxy (B1213986) protons and two triplets for the two methylene groups. The proton on the secondary amine (NH) may appear as a broad singlet. The absence of significant unassignable peaks in the spectrum is a strong indicator of the compound's high purity.

Similarly, the ¹³C NMR spectrum displays a unique signal for each carbon atom in a distinct electronic environment, confirming the carbon backbone of the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Exact chemical shifts can vary based on the solvent and concentration.

Atom Group Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
CH₃ Ethyl ~1.1 Triplet ~15
CH₂ Ethyl ~2.6 Quartet ~48
NH Amine Variable (broad singlet) Singlet N/A
CH₂ Methoxyethyl (adjacent to N) ~2.8 Triplet ~50
CH₂ Methoxyethyl (adjacent to O) ~3.5 Triplet ~72

While the standard NMR spectrum confirms the connectivity of atoms, advanced NMR techniques can be employed to study the molecule's three-dimensional structure and dynamic behavior in solution. auremn.org.br The conformational preferences of this compound are determined by the rotation around its single bonds (C-C, C-N, and C-O).

This analysis can be performed using:

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or coupling constants that indicate a shift in the equilibrium between different conformers. At lower temperatures, the rotation around bonds may slow down enough to allow for the observation of distinct signals for each conformer.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can detect through-space interactions between protons that are close to each other, providing information about the molecule's spatial arrangement and preferred conformations. researchgate.net

For this compound, such studies would reveal the preferred dihedral angles and the relative populations of gauche and anti conformers, which are influenced by steric hindrance and intramolecular interactions like hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov

Electron Ionization (EI) is a "hard" ionization technique where the sample molecule is bombarded with high-energy electrons (typically 70 eV). libretexts.orgwikipedia.org This process not only ionizes the molecule to form a molecular ion (M⁺•) but also imparts significant internal energy, leading to extensive fragmentation. chemguide.co.uk The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the molecular ion peak and a series of fragment ion peaks. emory.edu For this compound, the molecular ion peak would appear at an m/z corresponding to its molecular weight. The extensive fragmentation provides valuable structural information. libretexts.org

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for analyzing polar and thermally fragile molecules. libretexts.org In ESI, the analyte in solution is sprayed into a fine mist of charged droplets. colostate.edu Solvent evaporation leads to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ for amines. nih.gov This method minimizes fragmentation, usually resulting in a simple spectrum dominated by the quasimolecular ion peak.

For more detailed structural analysis, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ions generated by ESI are selected and subjected to collision-induced dissociation (CID), causing them to fragment. Analyzing the resulting fragment ions provides confirmation of the molecule's structure. nih.gov

The fragmentation of this compound in the mass spectrometer is highly dependent on the ionization method used.

Under EI-MS, the primary fragmentation mechanism for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This is a favorable process as it leads to the formation of a stable, resonance-stabilized iminium ion. For this compound (C₅H₁₃NO, MW: 103.16), several key fragmentation pathways are expected:

Alpha-cleavage 1: Loss of a methyl radical (•CH₃, 15 Da) from the ethyl group to form an ion at m/z 88.

Alpha-cleavage 2 (dominant): Loss of an ethyl radical (•CH₂CH₃, 29 Da) to form the iminium ion [CH₂=NH-CH₂CH₂OCH₃]⁺ at m/z 74.

Alpha-cleavage 3: Cleavage of the C-C bond in the methoxyethyl group to form the major iminium ion [CH₃CH₂NH=CH₂]⁺ at m/z 58. This is often a very prominent peak in the spectra of ethylamines. docbrown.infodocbrown.info

Ether Cleavage: Cleavage at the C-O bond can lead to the formation of a methoxyethyl ion [CH₂CH₂OCH₃]⁺ at m/z 59 or other related fragments.

Under ESI-MS/MS, fragmentation occurs from the protonated molecule [M+H]⁺ (m/z 104). The fragmentation pathways typically involve the loss of small, stable neutral molecules:

Loss of Methanol (B129727): A common pathway for methoxy compounds is the neutral loss of methanol (CH₃OH, 32 Da), leading to a fragment ion at m/z 72.

Loss of Ethylene (B1197577): Cleavage within the ethylamine (B1201723) moiety could result in the loss of ethylene (C₂H₄, 28 Da).

Amine Fragmentation: Cleavage of the C-N bond can lead to the formation of protonated ethylamine or other amine-containing fragments.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

Ionization Method Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss / Fragment Structure
EI-MS 103 (M⁺•) 88 •CH₃
EI-MS 103 (M⁺•) 74 •CH₂CH₃
EI-MS 103 (M⁺•) 58 •CH₂OCH₃ / [CH₃CH₂NH=CH₂]⁺

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. By analyzing the interaction of this compound with electromagnetic radiation, its characteristic vibrational modes can be identified, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of its constituent bonds.

As a secondary amine, this compound is expected to show a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹ orgchemboulder.com. The C-H stretching vibrations of the alkane components typically appear in the 3000-2840 cm⁻¹ range instanano.com. Furthermore, the C-N stretching of the aliphatic amine is anticipated to produce a medium to weak band between 1250-1020 cm⁻¹ orgchemboulder.com. The presence of the ether linkage is identifiable by a C-O-C stretching vibration.

Table 1: Predicted FT-IR Spectral Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3350-3310 Secondary Amine (N-H) Stretch Weak
3000-2840 Alkane (C-H) Stretch Medium
1250-1020 Aliphatic Amine (C-N) Stretch Medium-Weak
1150-1085 Ether (C-O-C) Stretch Strong

This table is generated based on typical infrared absorption frequencies for the functional groups present in the molecule.

Near-Infrared (NIR) spectroscopy, which covers the 780 to 2500 nm (12800 to 4000 cm⁻¹) region, measures overtones and combination bands of the fundamental molecular vibrations. analyticaltoxicology.comresearchgate.net While NIR spectra can be complex with overlapping peaks, they can provide valuable information about the physical and chemical properties of a sample analyticaltoxicology.com. This non-destructive technique often requires minimal sample preparation analyticaltoxicology.com. For this compound, NIR spectroscopy could be used for qualitative identification and potentially for quantitative analysis in various matrices, although specific studies on this compound are not detailed in the provided search results. The interpretation of NIR spectra often relies on chemometric methods to extract meaningful information from the complex data metrohm.com.

Vapor phase infrared spectroscopy examines the vibrational spectrum of a compound in its gaseous state. This technique provides information free from intermolecular interactions that occur in condensed phases, leading to sharper and more defined absorption bands. While a direct vapor phase IR spectrum for this compound was not found, data for structurally related compounds such as N-ethyl-N-(2-methoxyethyl)propan-2-amine is available and can offer comparative insights spectrabase.com. The analysis of such spectra allows for a more direct comparison with theoretical calculations of vibrational frequencies.

To gain a deeper understanding of the vibrational spectra, computational methods such as Density Functional Theory (DFT) are employed. These calculations can predict the vibrational frequencies and intensities for this compound. A Total Energy Distribution (TED) analysis can then be performed to assign the calculated vibrational modes to specific internal coordinates of the molecule, such as bond stretching, angle bending, and torsional motions primescholars.comnih.govprimescholars.com. This theoretical approach, when compared with experimental FT-IR and FT-Raman data, provides a detailed and validated assignment of the observed spectral bands primescholars.comnih.govprimescholars.com. Such computational studies are crucial for a complete interpretation of the vibrational characteristics of the molecule nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For saturated compounds like this compound, which lack extensive chromophores, significant absorption in the UV-Vis region is not typically expected. The primary electronic transitions would be n → σ* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. These transitions generally occur at shorter wavelengths, often below 200 nm, in the far-UV region. Experimental studies on similar aliphatic amines, such as methylamine and ethylamine, show absorption bands in the vacuum ultraviolet (VUV) region researchgate.net. Therefore, a conventional UV-Vis spectrum (200-800 nm) of this compound is unlikely to show strong absorption bands.

Biological and Pharmacological Research Involving N 2 Methoxyethyl Ethylamine

Interactions with Biological Systems

Research into the direct interactions of N-(2-Methoxyethyl)ethylamine with biological systems is not extensively documented in publicly available literature. However, the known reactivity of amines and ethers suggests potential interactions.

Metalloprotein and Metalloenzyme Interactions

Specific studies detailing the interactions of this compound with metalloproteins and metalloenzymes are not readily found in the reviewed scientific literature. Generally, amine-containing compounds can serve as ligands for metal ions within the active sites of these biological macromolecules, but dedicated research on this particular compound is sparse.

Modulatory Effects on Metal Ion Behavior in Biological Contexts

There is a lack of specific research on the modulatory effects of this compound on the behavior of metal ions in biological contexts.

Exploratory Research in Drug Delivery Systems

Currently, there is no direct evidence in the scientific literature to suggest that this compound has been specifically investigated or utilized in drug delivery systems.

Role as a Synthetic Intermediate for Bioactive Compounds

This compound's utility is more prominent as a synthetic intermediate in the creation of various bioactive compounds. While direct examples are not always available, the use of a closely related compound, 2-methoxy ethylamine (B1201723), in a patent application points towards the potential utility of N-substituted derivatives like this compound in similar synthetic strategies.

A Chinese patent discloses the use of 2-methoxy ethylamine in the synthesis of compounds described as potential potassium ion conditioning agents and tankyrase inhibitors. This suggests that the methoxyethylamino moiety is a relevant pharmacophore for these targets, and by extension, this compound could be a valuable precursor for analogous structures.

Application AreaPrecursor MentionedTarget Bioactive Compound ClassReference
Potential Potassium Ion Conditioning Agent2-Methoxy ethylamineNot specified in detail
Tankyrase Inhibitor2-Methoxy ethylamineNot specified in detail

Studies of Receptor Ligand Interactions (e.g., Sigma-1 receptor ligands)

The methoxyethyl group, a key feature of this compound, is present in known ligands of the Sigma-1 receptor. For instance, the Sigma-1 receptor antagonist, (R)-(+)-1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]methyl-2-pyrrolidinone L-tartrate (MS-377), incorporates a 4-(2-methoxyethyl)piperazine moiety. ethernet.edu.et This indicates the potential role of the methoxyethyl functional group in the binding and activity of ligands at the Sigma-1 receptor. While direct synthesis of such ligands from this compound is not explicitly detailed in the available literature, its structural similarity makes it a plausible starting material or fragment for the development of novel Sigma-1 receptor ligands.

CompoundReceptor TargetRelevance of Methoxyethyl Group
MS-377Sigma-1 ReceptorPresent as a 4-(2-methoxyethyl)piperazine moiety

Toxicological Investigations

Detailed toxicological investigations specifically focused on this compound are limited. Most of the available information is derived from safety data sheets for this compound and related aliphatic amines. These documents generally classify this compound as a substance that can cause skin irritation and serious eye irritation.

Acute Toxicity Studies in Experimental Models

No data from acute toxicity studies conducted on this compound in experimental models were found in the public domain. Such studies would typically involve determining the median lethal dose (LD50) or lethal concentration (LC50) of a substance after a single short-term exposure.

Developmental Toxicity Observations

There is no available information regarding developmental toxicity studies for this compound. Developmental toxicity studies are designed to assess the potential for a substance to cause adverse effects on a developing fetus, including malformations or functional deficits, as a result of exposure to the mother during pregnancy.

Genotoxicity Testing

No genotoxicity data for this compound is present in the available literature. Genotoxicity testing involves a battery of assays to determine if a substance can damage genetic material (DNA), which may lead to mutations or cancer. Common assays include the Ames test for mutagenicity in bacteria and chromosomal aberration tests in mammalian cells.

Environmental Aspects and Degradation Pathways of N 2 Methoxyethyl Ethylamine

Environmental Fate and Transport

Once released into the environment, N-(2-Methoxyethyl)ethylamine is subject to further degradation, primarily in the atmosphere. Its physicochemical properties, such as vapor pressure and solubility, will influence its distribution and transport.

The primary sink for amines in the atmosphere is through chemical reactions, as they are not expected to persist for long periods.

In the atmosphere, the dominant degradation pathway for amines is photo-oxidation initiated by hydroxyl (OH) radicals during the daytime. nilu.com The rate of this reaction is typically fast, leading to short atmospheric lifetimes for many amines. For aliphatic secondary amines, the reaction with OH radicals proceeds via hydrogen abstraction from the N-H group or from a C-H bond.

For this compound, hydrogen abstraction can occur at several sites:

The N-H bond of the secondary amine group.

The C-H bonds on the ethyl group.

The C-H bonds on the methoxyethyl group.

The resulting alkyl or aminyl radicals will then react rapidly with molecular oxygen (O2) to form peroxy radicals. These peroxy radicals can then undergo further reactions, leading to the formation of a variety of products including aldehydes, ketones, and amides. nilu.com

A significant environmental and health concern related to the atmospheric degradation of amines is the formation of nitrosamines and nitramines. These compounds can be formed from the reaction of secondary amines with nitrogen oxides (NOx), which are common air pollutants.

Nitrosamine Formation: this compound, as a secondary amine, is a direct precursor to the formation of a stable nitrosamine. The reaction typically involves nitrous acid (HONO), which can be formed from nitrogen dioxide (NO2) in the atmosphere. The nitrosating agent, often the nitrosonium ion (NO+), reacts with the secondary amine to form the corresponding N-nitrosamine. libretexts.org In the case of this compound, this reaction would lead to the formation of N-nitroso-N-(2-methoxyethyl)ethylamine. The formation of nitrosamines can be accelerated by the presence of a trace amount of oxygen. pharm.or.jpresearchgate.net

Nitramine Formation: Nitramines can also be formed from the reaction of amines with NOx. For secondary amines, a proposed mechanism involves the formation of an amino radical, which can then react with NO2 to yield the nitramine. nih.gov The reaction of this compound could thus lead to the formation of N-nitro-N-(2-methoxyethyl)ethylamine. Studies on other secondary amines have shown that N-nitrosamine formation generally exceeds N-nitramine formation. nih.govnih.gov However, nitramines are of concern as they are not readily photolyzed and may persist in the atmosphere.

Table 3: Predicted Atmospheric Degradation Products of this compound

Degradation Pathway Reactants Key Intermediates Predicted Products
Photo-oxidationThis compound, OH radicals, O2Alkyl radicals, Aminyl radicals, Peroxy radicalsAldehydes, Ketones, Amides, Smaller amines
Nitrosamine FormationThis compound, NOx (e.g., HONO)Nitrosonium ion (NO+)N-nitroso-N-(2-methoxyethyl)ethylamine
Nitramine FormationThis compound, NOx (e.g., NO2)Amino radicalN-nitro-N-(2-methoxyethyl)ethylamine

Biodegradation in Environmental Compartments (Soil, Water, Sediment, Sludge)

Limited specific data exists on the biodegradation of this compound in various environmental compartments. However, by examining the biodegradation of related aliphatic amines and ethylamines, potential pathways can be inferred. Aliphatic amines, as a class of compounds, are generally considered biodegradable, although the rate and extent of degradation can vary significantly based on their structure and the environmental conditions. canada.ca

For instance, ethylamine (B1201723) is known to be an important environmental fate process in both soil and water, with activated and non-activated sludge cultures demonstrating rapid degradation. nih.gov One study on triethylamine (B128534) degradation identified a bacterial strain, Arthrobacter protophormiae, capable of completely degrading the compound to ammonia (B1221849). nih.gov This bacterium was also effective at degrading diethylamine and ethylamine. nih.gov The presence of hydroxyl groups on ethanolamines has been shown to have a positive impact on their biodegradation. nih.gov

In general, the environmental fate of aliphatic amines is influenced by their physical and chemical properties. canada.ca Long-chain aliphatic amines are expected to be released primarily to water through wastewater treatment systems, with some direct release to water from industrial sites. canada.ca Releases to soil can also occur through the application of biosolids from these treatment systems. canada.ca While many amines are water-soluble, their potential for bioaccumulation can vary, with shorter-chain amines generally having a low potential. canada.canih.gov

It is important to note that environmental factors such as pH, temperature, and the presence of other substances can significantly influence biodegradation rates. nih.gov For example, the degradation of triethylamine was found to be optimal at a pH of 7.0 and a temperature of 30°C. nih.gov The presence of certain metal ions and high concentrations of sulfate or ammonium (B1175870) ions can inhibit the degradation process. nih.gov

Table 1: General Biodegradation Potential of Related Amines

Compound ClassEnvironmental CompartmentBiodegradation PotentialInfluencing Factors
Short-chain Aliphatic Amines Water, Soil, SludgeGenerally High canada.canih.govpH, Temperature, Presence of inhibitory substances nih.gov
Ethylamine Water, Soil, SludgeHigh nih.govAcclimated microbial populations nih.gov
Ethanolamines WaterReadily biodegradable nih.govPresence of hydroxyl groups enhances degradation nih.gov

Abiotic Degradation in Aqueous Environments (Hydrolysis, Photolysis)

Photolysis, or degradation by sunlight, can be a more significant abiotic degradation pathway for some amines, particularly in the presence of photosensitizing substances. ieaghg.org For many amines, a primary atmospheric degradation process is the reaction with photochemically-produced hydroxyl radicals. ieaghg.org In aqueous environments, the presence of substances like nitrate and humic substances can promote the photodegradation of amines under simulated sunlight. ieaghg.org The degradation is often initiated by the attack of hydroxyl radicals. ieaghg.org

The structure of the amine plays a crucial role in its susceptibility to photodegradation. For secondary amines, the reactions can be complex. While direct photolysis may be limited, indirect photolytic processes can contribute to their transformation in the environment.

Impact of Degradation Products on Environmental Systems

Due to the lack of specific data on the degradation of this compound, the exact nature and impact of its degradation products are unknown. However, the degradation of other amines used in industrial applications, such as carbon capture, provides some insight into potential environmental concerns. ieaghg.org

The degradation of amines can lead to the formation of a variety of products, including ammonia, aldehydes, ketones, and smaller alkylamines. ieaghg.org A significant concern with the environmental release and subsequent degradation of amines is the potential formation of more hazardous compounds like nitrosamines and nitramines, which are known to have human health and environmental impacts. ieaghg.org While these are often formed in small amounts, their potential persistence and toxicity are a cause for concern. ieaghg.org

The ecotoxicity of amine degradation products can vary significantly. ieaghg.org Some degradation products may be readily biodegradable and have low to moderate toxicity, posing a moderate or low risk to environmental systems. ieaghg.org However, other degradation products may be more persistent and have the potential to accumulate in aquatic systems. ieaghg.org The ambiguity surrounding the composition and concentration of these degradation products makes a precise environmental impact assessment challenging. ieaghg.org For many potential degradation products of various amines, there is a lack of available toxicity data. unit.no

Table 2: Potential Degradation Products of Aliphatic Amines and their General Environmental Impact

Degradation Product ClassPotential Environmental Impact
Ammonia Can contribute to eutrophication and acidification of aquatic systems.
Aldehydes/Ketones Can be volatile and contribute to air pollution; some are biodegradable.
Nitrosamines/Nitramines Some are potent carcinogens and can be persistent in the environment. ieaghg.org
Smaller Alkylamines Can have varying levels of toxicity and biodegradability.

Mitigation Strategies for Environmental Release

To minimize the potential environmental impact of this compound, several mitigation strategies can be implemented, focusing on preventing its release into the environment. These strategies are generally applicable to the handling of industrial chemicals.

Engineering Controls:

Closed-loop systems: Utilizing closed-loop systems for processes involving this compound can significantly reduce fugitive emissions.

Scrubber systems: For any potential air emissions, the use of wet scrubber systems can capture volatile amine compounds before they are released into the atmosphere.

Wastewater treatment: Industrial wastewater containing this amine should be treated in a dedicated wastewater treatment plant. Biological treatment methods that acclimate microorganisms to the specific amine waste can be effective. nih.govnih.gov

Operational Practices:

Regular maintenance and inspection: Implementing a regular maintenance and inspection schedule for all equipment containing the amine can help prevent leaks and spills.

Spill response plan: Having a well-defined spill response plan in place is crucial to contain and clean up any accidental releases promptly.

Waste management: All waste containing this compound, including contaminated materials from spills, should be handled and disposed of as hazardous waste in accordance with local regulations.

Regulatory and Management Approaches:

Environmental risk assessment: Conducting a thorough environmental risk assessment for the specific uses of this compound can help identify potential release scenarios and inform targeted mitigation strategies. canada.cacanada.ca

Substitution: Where feasible, exploring the use of less hazardous or more readily biodegradable alternatives should be considered.

By implementing a combination of these strategies, the environmental release of this compound and its potential degradation products can be effectively minimized.

Future Research Directions and Emerging Applications

Advanced Synthetic Methodologies

Future research into the synthesis of N-(2-Methoxyethyl)ethylamine and its derivatives is increasingly focused on the principles of green chemistry and process intensification. The development of more sustainable and efficient synthetic routes is a key objective, moving away from traditional methods that may involve harsh conditions or generate significant waste.

One promising avenue is the application of the "hydrogen borrowing" or "hydrogen auto-transfer" strategy. This elegant approach utilizes alcohols as alkylating agents, with water as the only byproduct, thereby offering a highly atom-economical alternative to conventional methods that rely on alkyl halides. canada.cabenthamscience.com Catalytic systems based on earth-abundant metals are being explored for this purpose, aiming to replace precious metal catalysts. rsc.org For instance, the development of nickel-copper hybrid catalytic materials has shown promise for the amination of alcohols without the need for noble metals or organic ligands. industrialchemicals.gov.au

Furthermore, continuous flow synthesis is emerging as a powerful tool for the production of N-alkylated amines. mdpi.com This technology offers several advantages over batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration into multi-step syntheses. canada.ca The development of robust and scalable flow chemistry protocols for the synthesis of this compound could significantly streamline its production and facilitate its wider application.

Another area of active research is the use of heterogeneous catalysts for reductive amination. tue.nl These catalysts, which can be easily separated from the reaction mixture and reused, contribute to more environmentally friendly and cost-effective processes. Research is ongoing to design highly active and selective heterogeneous catalysts for the synthesis of secondary amines like this compound.

Novel Ligand Architectures and Metal Complex Applications

The presence of both a nitrogen and an oxygen donor atom in this compound makes it an intriguing candidate for the design of novel bidentate and polydentate ligands for coordination chemistry. The flexibility of the ethyl ether chain allows for the formation of stable chelate rings with a variety of metal ions.

Future research will likely focus on the synthesis and characterization of metal complexes incorporating ligands derived from this compound. The electronic and steric properties of these ligands can be fine-tuned by introducing different substituents on the amine nitrogen or the ethyl backbone, leading to a wide range of coordination environments. A study on the coordination of f-block metals with the structurally analogous tris[2-(2-methoxyethoxy)ethyl]amine has demonstrated the potential for flexible acyclic ligands to enable unique coordination geometries and photophysical properties. youtube.com

These novel metal complexes are expected to find applications in various catalytic processes. For example, heterobimetallic complexes, where two different metal centers are held in close proximity by a bridging ligand, can exhibit synergistic catalytic activity. ntnu.no Ligands derived from this compound could serve as scaffolds for the construction of such heterobimetallic catalysts for a range of organic transformations. The catalytic applications of metal complexes featuring organotellurium ligands have also been explored, suggesting a broad scope for novel ligand designs. chimia.ch

The exploration of these new ligand architectures will be crucial in developing catalysts with enhanced activity, selectivity, and stability for applications in fine chemical synthesis, pharmaceuticals, and materials science.

Tailored Polymeric Materials

The incorporation of the this compound moiety into polymeric structures offers a promising route to materials with tailored properties and functionalities. The amine group can serve as a site for polymerization or for post-polymerization modification, while the methoxyethyl group can influence the polymer's solubility, thermal properties, and responsiveness to external stimuli.

A significant area of future research lies in the development of "smart" or stimuli-responsive polymers. fishersci.com Polymers containing tertiary amine groups, which can be derived from this compound, often exhibit pH and temperature sensitivity. epa.govmdpi.com For example, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), a structurally related polymer, is known to undergo a phase transition in aqueous solution in response to changes in temperature and pH. researchgate.net By incorporating this compound-based monomers, it may be possible to create novel polymers with precisely tuned lower critical solution temperatures (LCST) or other responsive behaviors for applications in drug delivery, sensors, and smart coatings.

The concept of "smart alkoxyamines" is also gaining traction in polymer chemistry. inotiv.comacs.org Alkoxyamines can act as initiators or controllers in nitroxide-mediated radical polymerization (NMP), a type of controlled/"living" radical polymerization. youtube.com The development of novel alkoxyamines derived from this compound could provide greater control over polymer architecture, allowing for the synthesis of well-defined block copolymers, star polymers, and other complex topologies. youtube.com Furthermore, the synthesis of thermally degradable poly(alkoxyamines) opens up possibilities for creating materials that can be broken down on demand. mdpi.com

The functionalization of existing polymers with this compound is another promising research direction. rsc.orgdrexel.edu This approach can be used to introduce specific functionalities, such as metal-binding sites or reactive handles for further chemical modification, onto a polymer backbone.

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental studies is becoming increasingly vital in accelerating the discovery and development of new molecules and materials. For this compound, integrated computational and experimental approaches will play a crucial role in elucidating its fundamental properties and guiding the design of new applications.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. chimia.chnih.gov DFT calculations can be employed to predict the preferred conformations of this compound, its protonation state at different pH values, and its interaction with metal ions. rsc.orgnih.gov Such studies can provide valuable insights into its behavior as a ligand and guide the synthesis of novel metal complexes with desired properties. Furthermore, DFT can be used to study the degradation mechanisms of aliphatic amines, for instance, during ozonation. nih.gov

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of systems containing this compound at the atomic level. acs.orgresearchgate.net MD simulations can be used to investigate the solution-state behavior of this compound, its partitioning between different phases, and its interaction with biological macromolecules. mdpi.com In the context of polymer science, MD simulations are invaluable for predicting the thermomechanical properties of polymers incorporating this compound and for understanding the self-assembly of stimuli-responsive polymers. youtube.com

Predictive toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that can be used to estimate the potential toxicity of chemicals based on their molecular structure. benthamscience.comyoutube.comyoutube.comnih.govnih.gov By integrating these in silico methods with targeted experimental toxicity testing, a more comprehensive understanding of the potential hazards of this compound can be achieved, facilitating its safe and responsible use.

Comprehensive Environmental Risk Assessment Methodologies

As with any chemical compound, a thorough understanding of the environmental fate and potential ecological impact of this compound is essential for its sustainable application. Future research in this area will focus on developing comprehensive environmental risk assessment methodologies that combine fate and transport modeling with ecotoxicological testing.

The environmental fate of this compound will be governed by a variety of physical, chemical, and biological processes. labproinc.com Environmental fate models can be used to predict its distribution in different environmental compartments, such as water, soil, and air. mdpi.comresearchgate.net These models take into account factors such as its water solubility, vapor pressure, and potential for adsorption to soil and sediment.

Biodegradation is expected to be a key process in the environmental removal of this compound. nih.gov Studies investigating the aerobic and anaerobic biodegradation pathways of this compound and related aliphatic amines will be crucial. uni.lufishersci.caimrpress.com Identifying the microorganisms capable of degrading this compound and the enzymatic pathways involved will provide a clearer picture of its persistence in the environment.

In cases where this compound may be resistant to biodegradation, advanced oxidation processes (AOPs) represent a potential remediation strategy. nih.govuni.lu Research into the efficacy of various AOPs, such as ozonation, Fenton processes, and photocatalysis, in degrading this compound in water and wastewater will be important for developing effective treatment technologies.

A comprehensive environmental risk assessment will also involve evaluating the potential toxicity of this compound to a range of aquatic and terrestrial organisms. canada.caindustrialchemicals.gov.autue.nl This will include acute and chronic toxicity testing to determine the concentrations at which adverse effects may occur. The data generated from these studies will be used to establish predicted no-effect concentrations (PNECs) for different environmental compartments.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyethyl)ethylamine
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxyethyl)ethylamine

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